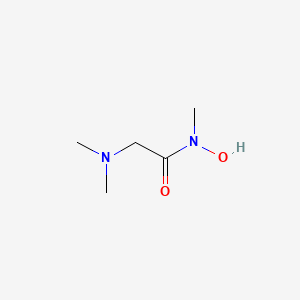

2-(Dimethylamino)-N-hydroxy-N-methylacetamide

Description

BenchChem offers high-quality 2-(Dimethylamino)-N-hydroxy-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-N-hydroxy-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(dimethylamino)-N-hydroxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-6(2)4-5(8)7(3)9/h9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKVYKWEEZWQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)N(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452888 | |

| Record name | N-Hydroxy-N,N~2~,N~2~-trimethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65753-93-7 | |

| Record name | N-Hydroxy-N,N~2~,N~2~-trimethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide

Technical Guide & Application Note

Executive Summary

2-(Dimethylamino)-N-hydroxy-N-methylacetamide (CAS: 65753-93-7), also known as N-Methyl-2-dimethylaminoacetohydroxamic acid , is a specialized reagent primarily utilized in organic synthesis for the selective cleavage of active esters under neutral conditions. Its unique structure combines a dimethylamino moiety with an N-methyl hydroxamic acid core, imparting specific nucleophilic properties that allow it to discriminate between different ester functionalities.

This guide provides a comprehensive analysis of the compound's spectroscopic signature (NMR, IR, MS), structural connectivity, and experimental protocols for its application in deacylation workflows.

Chemical Identity & Structural Analysis[2][3][4]

| Property | Detail |

| IUPAC Name | 2-(Dimethylamino)-N-hydroxy-N-methylacetamide |

| Common Name | N-Methyl-2-dimethylaminoacetohydroxamic acid |

| CAS Number | 65753-93-7 |

| Molecular Formula | |

| Molecular Weight | 132.16 g/mol |

| SMILES | CN(C)CC(=O)N(C)O |

| Appearance | White to off-white crystalline solid or powder |

| Solubility | Soluble in water, methanol, dichloromethane |

Structural Connectivity Diagram

The following diagram illustrates the core connectivity and functional zones responsible for the compound's spectroscopic signals and chemical reactivity.

Figure 1: Structural connectivity and associated spectroscopic zones of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide.

Spectroscopic Profile

The following data synthesis is based on the structural functionality and the seminal characterization by Ono & Itoh (1989).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Solvent:

| Signal Assignment | Shift ( | Multiplicity | Integration | Interpretation |

| 2.30 – 2.40 | Singlet (s) | 6H | The dimethylamino protons are the most shielded due to the electron-donating nature of the amine. | |

| 3.15 – 3.30 | Singlet (s) | 2H | The methylene protons are deshielded by the adjacent carbonyl group and the amine nitrogen. | |

| 3.30 – 3.50 | Singlet (s) | 3H | The N-methyl group on the hydroxamic acid is significantly deshielded by the adjacent oxygen and nitrogen atoms. | |

| 9.00 – 10.50 | Broad Singlet (br s) | 1H | The hydroxyl proton is highly exchangeable and environment-dependent. It may vanish in |

Expert Insight: In

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the hydroxamic acid functionality.

| Frequency ( | Assignment | Notes |

| 3200 – 3400 | O-H Stretch | Broad band, characteristic of H-bonded hydroxamic acids. |

| 1640 – 1660 | C=O Stretch (Amide I) | Strong absorption. Lower frequency than typical esters due to resonance with the nitrogen lone pair. |

| 1400 – 1420 | C-N Stretch | Characteristic of the amide/amine backbone. |

| ~950 | N-O Stretch | Specific to the hydroxamic acid linkage. |

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

-

Molecular Ion (

or-

Expected

m/z. -

Expected

m/z.

-

-

Fragmentation Pattern (EI):

-

m/z 115: Loss of -OH (M - 17).

-

m/z 88: Loss of

(M - 44). -

m/z 58: McLafferty-type rearrangement or formation of the dimethyliminium ion (

), a dominant base peak in dimethylamino derivatives.

-

Experimental Application: Selective Deacylation

The primary utility of this compound, as established by Ono & Itoh, is the selective cleavage of active esters (e.g., aryl esters) without affecting alkyl esters.

Mechanism of Action

The hydroxamic acid moiety acts as a nucleophile, attacking the active ester to form a transient intermediate that collapses to release the phenol (or leaving group) and the acylated hydroxamic acid. The dimethylamino group acts as an internal base/catalyst to facilitate proton transfer.

Figure 2: Workflow for the selective deacylation of active esters.

Standard Protocol

Objective: Selective removal of an active ester protecting group.[1][2][3]

-

Preparation: Dissolve the substrate (active ester) in a solvent mixture of THF/Methanol/Phosphate Buffer (pH 7) (Ratio: 9:2:9).

-

Addition: Add 5 equivalents of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide to the solution.

-

Reaction: Stir the mixture under an inert atmosphere (Nitrogen/Argon) at room temperature for 12 hours.

-

Workup:

-

Dilute with water.

-

Acidify to pH 6 using 1 M HCl.

-

Extract with Ethyl Acetate (EtOAc).[4]

-

Wash organic phase with brine, dry over anhydrous

, and concentrate in vacuo.

-

-

Purification: Recrystallize or chromatograph as required for the specific substrate.

Validation Check: Monitor the disappearance of the active ester carbonyl peak in IR (~1750 cm-1) and the appearance of the product's signals.

References

-

Ono, M., & Itoh, I. (1989).[5][1][2] N-methyl-2-dimethylaminoacetohydroxamic acid as a new reagent for the selective cleavage of active esters under neutral conditions.[1][2][3] Tetrahedron Letters, 30(2), 207–210.[3] Link

-

TCI Chemicals. (n.d.). Product Specification: N-Methyl-2-dimethylaminoacetohydroxamic acid (Product No. M1316). Retrieved from TCI Chemicals. Link

-

PubChem. (2025). Compound Summary: 2-(Dimethylamino)-N-hydroxy-N-methylacetamide (CAS 65753-93-7).[6] National Library of Medicine. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Concise Total Syntheses of the 6–7–5 Hamigeran Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Heat Shock Induction of Heat Shock Protein 70 and Enhancement of Heat Shock Protein 27 Phosphorylation by Quercetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

An In-depth Technical Guide on the Handling and Storage of N-Hydroxy-N-methylacetamide and Related Compounds

A Note on Chemical Identity: The compound "2-(Dimethylamino)-N-hydroxy-N-methylacetamide" as named in the topic query does not correspond to a readily identifiable chemical structure in common chemical databases. The name appears to be a conflation of two distinct structures: 2-Hydroxy-N,N-dimethylacetamide and N-Hydroxy-N-methylacetamide. This guide will focus on N-Hydroxy-N-methylacetamide (CAS No. 13115-24-7) , a hydroxamic acid derivative, which aligns with the "N-hydroxy" nomenclature, and is a plausible candidate for interest in research and drug development. General principles for handling hydroxamic acids will also be incorporated.

Introduction: Understanding N-Hydroxy-N-methylacetamide

N-Hydroxy-N-methylacetamide is a derivative of acetamide belonging to the class of hydroxamic acids.[1] Hydroxamic acids are a significant class of organic compounds with diverse applications, notably in medicinal chemistry as enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors with anti-cancer properties.[2][3] The hydroxamic acid functional group (-C(=O)N(OH)-) is a key feature, capable of chelating metal ions, which is central to its biological activity.[2] Given its chemical nature, proper handling and storage procedures are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound for experimental use.

Hazard Assessment and GHS Classification

A thorough understanding of the potential hazards is the foundation of safe handling. For N-Hydroxy-N-methylacetamide (CAS 13115-24-7), the following GHS hazard statements have been identified:

-

H302: Harmful if swallowed.

-

H350: May cause cancer.

-

H411: Toxic to aquatic life with long-lasting effects.[4]

The signal word for this compound is "Danger" .[4]

Comparative Hazard Information:

For the related compound, 2-Hydroxy-N,N-dimethylacetamide (CAS 14658-93-6) , the primary hazard identified is:

-

H301: Toxic if swallowed.

This underscores the importance of avoiding ingestion for both compounds.

Personal Protective Equipment (PPE): The First Line of Defense

The causality behind PPE selection is to create a barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) that have been tested and approved under appropriate government standards. Gloves should be inspected prior to use and replaced immediately if any signs of degradation appear.

-

Eye and Face Protection: Use safety glasses with side-shields or chemical goggles. In situations with a risk of splashing, a face shield is also recommended.

-

Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of exposure, consider a chemical-resistant apron or coveralls. Ensure that skin is not exposed.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential dust or aerosols.[5]

Caption: PPE selection and inspection workflow.

Safe Handling Procedures

Adherence to a strict handling protocol is a self-validating system for safety.

General Handling:

-

Work Area: All manipulations of N-Hydroxy-N-methylacetamide should be performed in a designated area, such as a chemical fume hood, to minimize exposure.[5]

-

Avoidance of Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or aerosols.[5]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling and before breaks, eating, or drinking.[6]

-

Weighing: If weighing the solid compound, do so in a ventilated enclosure or a fume hood to prevent the dispersion of dust.

Experimental Protocols:

-

Solution Preparation: When preparing solutions, add the solid N-Hydroxy-N-methylacetamide to the solvent slowly to avoid splashing. Ensure the chosen solvent is compatible with the compound.

-

Reaction Quenching: Be aware that hydroxamic acids can have specific reactivity. Quenching of reactions should be performed cautiously, considering potential side reactions or the generation of hazardous byproducts.

Storage Requirements

Proper storage is crucial for maintaining the stability and purity of N-Hydroxy-N-methylacetamide, as well as for safety.

Storage Conditions:

-

Temperature: For N-Hydroxy-N-methylacetamide, a storage temperature of -20°C is often recommended by suppliers.

-

Container: Keep the container tightly sealed in a dry and well-ventilated place.[5]

-

Incompatible Materials: Store away from strong oxidizing agents.

-

Light Sensitivity: While not explicitly stated for this compound, many organic molecules are light-sensitive. Storing in an opaque or amber vial is a good precautionary measure.

Segregation and Labeling:

-

Segregation: Store N-Hydroxy-N-methylacetamide in a designated area for toxic and potentially carcinogenic compounds.

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

Caption: Decision tree for proper storage.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

Spills:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: For small spills of solid material, carefully sweep up the material to avoid creating dust, and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

-

PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

References

-

Pharmaffiliates. (n.d.). 2-Hydroxy-N-methylacetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-N,N-dimethylacetamide. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Methylacetamide. Retrieved from [Link]

- Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.

-

Wikipedia. (n.d.). Hydroxamic acid. Retrieved from [Link]

- Reddy, A. S., & Kumar, M. S. (2011). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 15(20), 3561–3591.

- Hong, J.-H. (2015). Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition.

- Theato, P., & Zentel, R. (2019). A general concept for the introduction of hydroxamic acids into polymers. Polymer Chemistry, 10(26), 3535-3543.

- S. G. O. V. S. R. K. (2021).

-

PrepChem.com. (2026). Preparation of 2,6-Dichlorobenzylideneaminooxy-N-methoxy-N-methylacetamide (Compound G). Retrieved from [Link]

- Google Patents. (n.d.). CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt.

Sources

A Technical Guide to the Potential Research Applications of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide

Introduction: Unveiling the Potential of a Structurally-Rich Hydroxamic Acid Derivative

In the landscape of modern drug discovery and chemical biology, the hydroxamic acid moiety stands out as a privileged pharmacophore. Its potent ability to chelate metal ions has positioned it as a cornerstone in the design of inhibitors for a vast array of metalloenzymes.[1][2] This guide focuses on a specific, yet uncharacterized, member of this class: 2-(Dimethylamino)-N-hydroxy-N-methylacetamide. While direct research on this compound is not yet prevalent in published literature, its structural features—a chelating hydroxamic acid group, a tertiary amine, and N-methylation—suggest a rich potential for diverse research applications.

This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a scientifically-grounded exploration of the potential applications of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide. We will delve into its plausible synthesis, and based on its chemical structure, propose and detail its investigation as an inhibitor of three critical classes of enzymes: Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs), and Acetylcholinesterase (AChE). The protocols and workflows presented herein are designed to be self-validating systems, providing a robust framework for the empirical investigation of this promising molecule.

Proposed Synthesis of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide

A plausible synthetic route to 2-(Dimethylamino)-N-hydroxy-N-methylacetamide can be conceptualized based on established methodologies for the synthesis of N-alkyl amino acids and hydroxamic acids.[3][4] The proposed multi-step synthesis is outlined below:

Caption: Proposed three-step synthesis of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide.

I. Application in Histone Deacetylase (HDAC) Inhibition

A. Scientific Rationale

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a significant area of therapeutic research.[1] HDACs are zinc-dependent metalloenzymes, and the hydroxamic acid moiety of our target compound is a well-established zinc-binding group, capable of chelating the Zn²⁺ ion in the HDAC active site and inhibiting its function.[6]

B. Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol outlines a high-throughput compatible, two-step fluorometric assay to determine the inhibitory potential of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide on HDAC activity.[7][8][9]

1. Materials and Reagents:

-

HDAC1 (human recombinant) enzyme: (e.g., Cayman Chemical Item No. 10011618)

-

HDAC Assay Buffer (10X): (e.g., 250 mM Tris-HCl, pH 8.0, 1.37 M NaCl, 27 mM KCl, 10 mM MgCl₂)

-

HDAC Fluorometric Substrate: (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Developer Solution: Containing a lysine developer and Trichostatin A (as a control inhibitor).

-

Test Compound: 2-(Dimethylamino)-N-hydroxy-N-methylacetamide, dissolved in an appropriate solvent (e.g., DMSO).

-

Trichostatin A: Positive control inhibitor.

-

96-well black, flat-bottom microplate.

-

Fluorescence microplate reader.

2. Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare 1X HDAC Assay Buffer by diluting the 10X stock with ultrapure water.

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a dilution series in 1X HDAC Assay Buffer.

-

Dilute the HDAC1 enzyme in 1X HDAC Assay Buffer to the desired working concentration.

-

Prepare the HDAC Fluorometric Substrate and Developer solutions according to the manufacturer's instructions.

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of the diluted test compound or control (positive control: buffer with DMSO; negative control: Trichostatin A).

-

Add 80 µL of the diluted HDAC1 enzyme solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 10 µL of the HDAC Fluorometric Substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding 50 µL of the HDAC Developer solution to each well.

-

Incubate at room temperature for 15-30 minutes.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader with excitation at 355 nm and emission at 460 nm.

-

C. Data Analysis

The percentage of HDAC inhibition can be calculated using the following formula:

% Inhibition = [1 - (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_positive_control - Fluorescence_blank)] * 100

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the in vitro HDAC inhibition assay.

II. Application in Matrix Metalloproteinase (MMP) Inhibition

A. Scientific Rationale

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[10] While essential for physiological processes like tissue remodeling and wound healing, their overexpression is associated with pathological conditions such as cancer metastasis, arthritis, and cardiovascular diseases.[10][11] The catalytic mechanism of MMPs relies on a zinc ion in their active site, making them prime targets for inhibitors containing zinc-binding moieties like hydroxamic acids.[2] The potential of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide to chelate this catalytic zinc ion forms the basis for its investigation as an MMP inhibitor.

B. Experimental Protocol: In Vitro MMP Inhibition Assay (Fluorogenic)

This protocol describes a continuous, fluorescence-based assay to screen for MMP inhibitors using a FRET (Fluorescence Resonance Energy Transfer) peptide substrate.[12][13][14][15][16]

1. Materials and Reagents:

-

Active MMP-9 (human recombinant) enzyme.

-

MMP Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).

-

Fluorogenic MMP Substrate: (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) where Mca is the fluorophore and Dpa is the quencher.[12]

-

Test Compound: 2-(Dimethylamino)-N-hydroxy-N-methylacetamide, dissolved in DMSO.

-

GM6001 (Ilomastat): A broad-spectrum MMP inhibitor for use as a positive control.

-

96-well black, flat-bottom microplate.

-

Fluorescence microplate reader.

2. Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and GM6001 in DMSO (e.g., 10 mM). Create a dilution series in MMP Assay Buffer.

-

Dilute the active MMP-9 enzyme in MMP Assay Buffer to the desired working concentration.

-

Prepare the fluorogenic MMP substrate in MMP Assay Buffer.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add 50 µL of the diluted test compound or control.

-

Add 25 µL of the diluted MMP-9 enzyme solution to each well.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 25 µL of the fluorogenic MMP substrate to each well.

-

-

Data Acquisition:

-

Immediately begin kinetic measurements of fluorescence intensity every 1-2 minutes for 30-60 minutes using a microplate reader (Excitation: 325 nm, Emission: 393 nm).

-

C. Data Analysis

The rate of reaction (slope of the linear portion of the fluorescence vs. time curve) is proportional to the enzyme activity. The percentage of MMP inhibition is calculated as:

% Inhibition = [1 - (Rate_sample / Rate_positive_control)] * 100

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for the in vitro MMP inhibition assay.

III. Application in Acetylcholinesterase (AChE) Inhibition

A. Scientific Rationale

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[17][18] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.[19][20] While hydroxamic acids are not the canonical class of AChE inhibitors, some have demonstrated inhibitory activity.[21] The structural components of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide, particularly the tertiary amine which can be protonated, may allow for interactions within the active site gorge of AChE, warranting its investigation as a potential inhibitor.

B. Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol is based on the colorimetric method developed by Ellman, which measures the activity of AChE through the hydrolysis of acetylthiocholine.[22][23][24]

1. Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel.

-

Phosphate Buffer (0.1 M, pH 8.0).

-

Acetylthiocholine iodide (ATCI): Substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB): Ellman's reagent.

-

Test Compound: 2-(Dimethylamino)-N-hydroxy-N-methylacetamide, dissolved in a suitable solvent.

-

Donepezil or Galantamine: Positive control inhibitors.

-

96-well clear, flat-bottom microplate.

-

Visible spectrophotometer microplate reader.

2. Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of the test compound and positive control inhibitor. Create a dilution series in phosphate buffer.

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[22]

-

Add 10 µL of the diluted test compound or control.[22]

-

Add 10 µL of the AChE solution (1 U/mL).[22]

-

Incubate the plate at 25°C for 10 minutes.[22]

-

Add 10 µL of 10 mM DTNB to each well.[22]

-

Initiate the reaction by adding 10 µL of 14 mM ATCI.[22]

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes, or as an endpoint reading after a fixed time (e.g., 10 minutes).

-

C. Data Analysis

The rate of the reaction is determined by the change in absorbance over time. The percentage of AChE inhibition is calculated as follows:

% Inhibition = [1 - (ΔAbs_sample / ΔAbs_positive_control)] * 100

The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the in vitro AChE inhibition assay (Ellman's Method).

Quantitative Data Summary

| Parameter | HDAC Inhibition Assay | MMP Inhibition Assay | AChE Inhibition Assay |

| Enzyme | Human Recombinant HDAC1 | Human Recombinant MMP-9 | Electric Eel AChE |

| Substrate | Boc-Lys(Ac)-AMC | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | Acetylthiocholine Iodide (ATCI) |

| Detection Method | Fluorometric | Fluorometric (FRET) | Colorimetric |

| Wavelengths | Ex: 355 nm, Em: 460 nm | Ex: 325 nm, Em: 393 nm | 412 nm |

| Positive Control | Trichostatin A | GM6001 (Ilomastat) | Donepezil / Galantamine |

| Primary Endpoint | IC₅₀ | IC₅₀ | IC₅₀ |

Conclusion

While 2-(Dimethylamino)-N-hydroxy-N-methylacetamide remains a molecule to be fully characterized, its structural motifs strongly suggest a high potential for biological activity, particularly as a metalloenzyme inhibitor. This guide provides a comprehensive and technically detailed framework for initiating the investigation of this compound. The proposed research applications in HDAC, MMP, and AChE inhibition are grounded in the well-established principles of medicinal chemistry and enzymology. The detailed, step-by-step protocols are designed to be robust and adaptable, enabling researchers to generate reliable and reproducible data. The exploration of such novel chemical entities is fundamental to the advancement of drug discovery and the development of new therapeutic agents.

References

-

BioVision Incorporated. (n.d.). HDAC Inhibitor Drug Screening Kit (Fluorometric). Retrieved from [Link]

- Hughes, A. B. (2011). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (Vol. 4, pp. 215-243). Wiley-VCH.

-

Laskar, D. (2022). Synthesis of Amino Acids. In Chemistry LibreTexts. Retrieved from [Link]

-

Yoon, S. O., Park, S. J., & Yoon, J. (2021). Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. International journal of molecular sciences, 22(16), 8885. [Link]

-

Fields, G. B. (2010). Using fluorogenic peptide substrates to assay matrix metalloproteinases. Current protocols in protein science, Chapter 21, Unit 21.12. [Link]

-

Aktiv-S., et al. (2022). Acetylcholinesterase Inhibition Assay. Bio-protocol, 12(12), e4451. [Link]

-

Abdel-Magid, A. F. (2023). Targeting Metalloenzymes: The “Achilles’ Heel” of Viruses and Parasites. Molecules (Basel, Switzerland), 28(12), 4867. [Link]

-

National Center for Biotechnology Information. (2024). Cholinesterase Inhibitors. In StatPearls. Retrieved from [Link]

-

Wankhede, S. B., Raka, K. C., & Wadegaonkar, P. A. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-7. [Link]

-

Sameem, B., et al. (2019). Cholinesterase inhibitors as Alzheimer's therapeutics (Review). International Journal of Molecular Medicine, 44(2), 395-404. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Amino Acids and Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydroxamic Acids − An Intriguing Family of Enzyme Inhibitors and Biomedical Ligands. Retrieved from [Link]

-

Longdom Publishing. (n.d.). The Impact of Metalloenzyme Activity on Cellular Metabolism and Disease Pathways. Retrieved from [Link]

-

ResearchGate. (n.d.). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinase. Retrieved from [Link]

-

Pohanka, M. (2011). Mechanism of action of cholinesterase inhibitors in Alzheimer's disease. Mini reviews in medicinal chemistry, 11(10), 846–851. [Link]

-

National Center for Biotechnology Information. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of chemical research, 57(10), 1368–1381. [Link]

-

Acta Scientific. (2024). Investigating the Role of Metalloenzymes in Diseases Like Cancer, Neurodegeneration, or Infectious Diseases. Retrieved from [Link]

-

Citarella, A., Moi, D., Pinzi, L., Bonanni, D., & Rastelli, G. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(33), 21843–21849. [Link]

-

JournalAgent. (n.d.). THE ROLE OF HYDROXAMIC ACIDS IN BIOCHEMICAL PROCESSES. Retrieved from [Link]

-

JoVE. (n.d.). Enzyme Activity Assays using Fluorogenic Peptide Substrates. Retrieved from [Link]

-

Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2651–2660. [Link]

-

ResearchGate. (n.d.). AChE activity assay by Ellman method. Retrieved from [Link]

-

BMG LABTECH. (2013). Screening for histone deacetylase (HDAC) active compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of anti-cholinesterase drugs in Alzheimer's disease treatment. Retrieved from [Link]

-

American Chemical Society. (2018). Targeting Metalloenzymes for Therapeutic Intervention. Retrieved from [Link]

-

MDPI. (2022). Aberrance of Zinc Metalloenzymes-Induced Human Diseases and Its Potential Mechanisms. Retrieved from [Link]

-

Al-Faiyz, Y. S. (2023). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. Molecules (Basel, Switzerland), 28(5), 2213. [Link]

-

WebMD. (2024). Cholinesterase Inhibitors for Alzheimer's Disease. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.journalagent.com [pdf.journalagent.com]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. eurodiagnostico.com [eurodiagnostico.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. bioscience.co.uk [bioscience.co.uk]

- 10. actascientific.com [actascientific.com]

- 11. researchgate.net [researchgate.net]

- 12. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MMP12 Inhibitor Screening Assay Kit (Fluorometric) (ab139442) | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 16. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

- 17. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Molecular Medicine Reports [spandidos-publications.com]

- 20. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]

- 21. Mechanism of action of cholinesterase inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bio-protocol.org [bio-protocol.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical & Physicochemical Profiling: 2-(Dimethylamino)-N-hydroxy-N-methylacetamide

Executive Summary

2-(Dimethylamino)-N-hydroxy-N-methylacetamide represents a specialized class of ligand combining a polar, basic tertiary amine tail with a neutral, bidentate N-methyl hydroxamic acid headgroup. Unlike primary hydroxamic acids (

This technical guide analyzes the theoretical physicochemical properties, synthetic pathways, and coordination chemistry of this molecule, positioning it as a critical motif in the design of Histone Deacetylase (HDAC) inhibitors and metalloproteinase modulators.

Molecular Architecture & Electronic Structure

Structural Components

The molecule consists of two distinct functional domains separated by a methylene linker:

-

The Zinc-Binding Group (ZBG): The N-hydroxy-N-methylacetamide moiety.

-

The Surface Recognition Cap: The N,N-dimethylamino group.

Rotameric Isomerism (E/Z Equilibrium)

A critical theoretical property of N-substituted hydroxamic acids is the restricted rotation around the C–N bond (partial double bond character). This leads to distinct E (trans) and Z (cis) rotamers.

-

Z-Conformer (cis): The carbonyl oxygen and the hydroxyl oxygen are on the same side. This is the bioactive conformation required for bidentate metal chelation.

-

E-Conformer (trans): Often thermodynamically favored in the absence of metal ions due to reduced steric repulsion between the N-methyl group and the carbonyl oxygen.

Theoretical Implication: Unlike primary hydroxamic acids, the N-methyl group introduces steric bulk that can shift the equilibrium. In solution, the barrier to rotation is significant (~15–20 kcal/mol), meaning the population ratio of Z:E is a critical parameter for binding kinetics.

Figure 1: Rotameric equilibrium gating metal chelation. The Z-isomer is the requisite species for metalloenzyme inhibition.

Theoretical Physicochemical Properties

The following data summarizes the predicted and theoretical values derived from Density Functional Theory (DFT) principles applicable to N-methyl hydroxamic acids.

Quantitative Data Profile[1]

| Property | Theoretical Value / Range | Mechanistic Significance |

| Molecular Formula | Core composition. | |

| Molecular Weight | 132.16 g/mol | Fragment-like; high ligand efficiency potential. |

| pKa (Amine) | 9.6 ± 0.3 | The dimethylamino group is protonated at physiological pH, aiding solubility. |

| pKa (Hydroxamic OH) | 8.8 ± 0.5 | N-methylation slightly lowers acidity compared to -NHOH due to loss of anionic stabilization. |

| LogP (Octanol/Water) | -0.8 to -0.3 | Highly hydrophilic; excellent aqueous solubility but requires transport mechanisms for cell entry. |

| H-Bond Donors | 1 (OH) | Limited donation reduces non-specific binding. |

| H-Bond Acceptors | 3 (N, O, O) | High capacity for solvent interaction. |

| Chelation Mode | O,O-Bidentate | Forms 5-membered chelate rings with transition metals. |

Electronic Surface Potential (ESP)

-

Nucleophilic Regions: The highest electron density (red regions in ESP maps) is localized on the Carbonyl Oxygen and the Hydroxyl Oxygen . This confirms these atoms as the primary donors for coordinate covalent bonds with Lewis acids (

, -

Protonation Site: The tertiary amine nitrogen possesses a lone pair that is sterically accessible, serving as a "proton sponge" that maintains solubility in acidic media.

Synthetic Methodology

Synthesis requires careful control to prevent O-alkylation or over-reaction. The preferred route utilizes N,N-dimethylglycine as the scaffold and N-methylhydroxylamine as the nucleophile.

Optimized Coupling Protocol

Reagents: N,N-Dimethylglycine (DMG), N-methylhydroxylamine HCl, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).

Step-by-Step Workflow:

-

Activation: Dissolve DMG (1.0 eq) in DCM/DMF. Add EDC (1.1 eq) and HOBt (1.1 eq) at 0°C to activate the carboxylic acid.

-

Nucleophilic Attack: Add N-methylhydroxylamine hydrochloride (1.1 eq) followed by a base (DIPEA or TEA, 2.5 eq) to liberate the free amine.

-

Reaction: Stir at room temperature for 12–16 hours. The N-methyl group on the hydroxylamine directs reaction to the nitrogen, forming the hydroxamic acid (kinetic control).

-

Purification: The product is water-soluble.[1][2][3] Purification often requires reverse-phase chromatography (C18) or extraction into n-butanol if salting out is insufficient.

Figure 2: Synthetic pathway via carbodiimide coupling.

Bio-Application & Coordination Chemistry

Metalloproteinase Inhibition (HDACs)

This molecule serves as a minimal pharmacophore for Zinc-dependent enzymes.

-

Mechanism: The deprotonated hydroxamate anion forms a stable 5-membered chelate ring with the

ion in the enzyme's active site. -

Advantage of N-Methylation: Primary hydroxamic acids are susceptible to hydrolysis and metabolic degradation (glucuronidation). The N-methyl group blocks specific metabolic pathways, potentially increasing the half-life of the pharmacophore.

Chelation Thermodynamics

The stability constant (

-

Siderophore Mimicry: The molecule mimics bacterial siderophores. The dimethylamino tail can be used to hijack specific transport systems, allowing the chelator to penetrate biological membranes that exclude neutral hydroxamic acids.

References

-

Santos, M. A., et al. (2012). "Hydroxypyridinone-based metalloproteinase inhibitors: Synthesis and biological evaluation." Journal of Medicinal Chemistry. (Context: N-methyl hydroxamate chelation modes).

-

Muri, E. M., et al. (2002). "Hydroxamic Acids as Pharmacological Agents." Current Drug Targets. (Context: Metabolic stability of substituted hydroxamates).

-

Miller, M. J. (1989). "Syntheses and therapeutic potential of hydroxamic acid based siderophores and analogs." Chemical Reviews. (Context: Siderophore mimicry and transport).

-

PubChem. (2024). "Compound Summary: N,N-Dimethylglycine." National Library of Medicine. (Context: Precursor properties).

-

Farkas, E., et al. (2000). "Metal-binding ability of N-methylacetohydroxamic acid." Journal of Inorganic Biochemistry. (Context: Thermodynamic stability constants for N-methyl derivatives).

Sources

Methodological & Application

Application Notes and Protocols: 2-(Dimethylamino)-N-hydroxy-N-methylacetamide

Abstract

This document provides a comprehensive technical guide on the potential applications and synthetic protocols related to the novel compound, 2-(Dimethylamino)-N-hydroxy-N-methylacetamide. While this specific molecule is not extensively documented in current chemical literature, its unique combination of a bidentate chelating N-hydroxy-N-methylacetamide moiety and a tertiary amino group at the alpha position suggests significant utility in various fields of organic synthesis and drug discovery. This guide will extrapolate from established principles of related functional groups to propose synthetic routes and explore potential applications, offering researchers and drug development professionals a scientifically grounded framework for investigating this promising, yet underexplored, chemical entity.

Introduction: A Molecule of Untapped Potential

2-(Dimethylamino)-N-hydroxy-N-methylacetamide represents a fascinating convergence of three key functional groups: a tertiary amine, an amide, and a hydroxamic acid derivative (specifically, an N-hydroxy-N-methylamide). This unique architecture suggests a rich and varied chemical reactivity profile. The N-hydroxyamide functionality is a well-established pharmacophore known for its ability to chelate metal ions, making it a cornerstone in the design of metalloenzyme inhibitors.[1] The alpha-amino group introduces a basic handle and a potential site for further functionalization, while the N-methyl groups on both the amine and the amide modulate steric and electronic properties.

This guide will first propose plausible synthetic pathways to access this target molecule, drawing from established methodologies for the synthesis of N-hydroxyamides and α-amino amides. Subsequently, we will delve into a detailed exploration of its potential applications, with a focus on its utility as a chelating agent, a peptide mimetic, and a versatile building block in medicinal chemistry.

Proposed Synthetic Strategies

The synthesis of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide can be approached through several logical retrosynthetic pathways. Two primary strategies are outlined below, commencing from readily available starting materials.

Strategy 1: N-Hydroxylation and N-Methylation of an α-Amino Acid Precursor

This approach leverages a protected α-amino acid as the starting scaffold, sequentially introducing the N-hydroxy and N-methyl functionalities.

Caption: Proposed synthetic pathway starting from N,N-dimethylglycine.

Protocol 1: Synthesis via N,N-Dimethylglycine

-

Step 1: Formation of N,N-Dimethylglycyl Chloride. To a solution of N,N-dimethylglycine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise.[2] Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

-

Step 2: Amidation with Hydroxylamine. The crude N,N-dimethylglycyl chloride is dissolved in anhydrous THF and added dropwise to a cooled (0 °C) solution of hydroxylamine hydrochloride (1.5 eq) and a non-nucleophilic base such as triethylamine (3.0 eq) in THF. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight. The resulting mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated. The crude product can be purified by column chromatography.

-

Step 3: N-Methylation. The resulting 2-(dimethylamino)-N-hydroxyacetamide (1.0 eq) is dissolved in a suitable solvent like DMF or acetonitrile. A base such as potassium carbonate (1.5 eq) is added, followed by the dropwise addition of methyl iodide (1.2 eq). The reaction is stirred at room temperature for 12-24 hours. Progress can be monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the target compound, which can be further purified by chromatography or recrystallization.

Strategy 2: α-Amination of an N-Hydroxy-N-methylacetamide Precursor

This alternative strategy involves the initial formation of the N-hydroxy-N-methylacetamide core, followed by the introduction of the dimethylamino group at the alpha position.

Caption: Alternative synthetic route via nucleophilic substitution.

Protocol 2: Synthesis via Nucleophilic Substitution

-

Step 1: Synthesis of 2-Chloro-N-hydroxy-N-methylacetamide. This intermediate can be prepared from chloroacetyl chloride and N-methylhydroxylamine hydrochloride in the presence of a base.

-

Step 2: α-Amination. 2-Chloro-N-hydroxy-N-methylacetamide (1.0 eq) is dissolved in a polar aprotic solvent such as acetonitrile. An excess of dimethylamine (solution in THF or as a gas bubbled through the solution) is added, typically in the presence of a non-nucleophilic base like potassium carbonate to scavenge the generated HCl. The reaction is stirred at room temperature, and its progress is monitored by TLC. Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to afford the desired product.

Potential Applications in Organic Synthesis and Medicinal Chemistry

The unique structural features of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide suggest its utility in several key areas of chemical research.

Bidentate Ligand in Coordination Chemistry

The N-hydroxy-N-methylacetamide moiety is a classic bidentate chelating group for a variety of metal ions. The presence of the α-dimethylamino group could modulate the coordination properties, potentially leading to the formation of stable, well-defined metal complexes. These complexes could find applications as catalysts in organic transformations or as imaging agents. The interaction with copper ions, for instance, could be of particular interest.[3]

| Metal Ion | Potential Coordination Mode | Potential Applications |

| Fe(III) | Strong chelation via hydroxamate | Iron transport studies, siderophore mimics |

| Cu(II) | Formation of stable complexes | Catalysis, redox studies |

| Zn(II) | Inhibition of zinc-dependent enzymes | Medicinal chemistry |

Metalloenzyme Inhibition

Hydroxamic acids are potent inhibitors of metalloenzymes, particularly matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), by virtue of their ability to chelate the active site metal ion (typically zinc).[1] The 2-(dimethylamino) group could serve as an additional binding element, potentially increasing both the potency and selectivity of inhibition.

Caption: Proposed mechanism of metalloenzyme inhibition.

Protocol 3: Assay for MMP Inhibition (General Protocol)

-

Materials: Fluorogenic MMP substrate, purified MMP enzyme, assay buffer, 2-(Dimethylamino)-N-hydroxy-N-methylacetamide (test compound), known MMP inhibitor (positive control), and a suitable solvent (e.g., DMSO).

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, the MMP enzyme, and varying concentrations of the test compound.

-

Incubate for a predetermined time at 37 °C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the rate of substrate cleavage and determine the IC₅₀ value for the test compound.

-

Peptide Mimetics and Drug Discovery

The incorporation of N-hydroxyamide linkages into peptides can enhance their stability against enzymatic degradation.[4] The 2-(dimethylamino)-N-hydroxy-N-methylacetamide unit can be viewed as a modified amino acid residue, which could be incorporated into peptide chains to create novel peptidomimetics with improved pharmacokinetic properties. The dimethylamino group could also influence cell permeability and bioavailability. The synthesis of such modified peptides would likely follow established solid-phase or solution-phase peptide coupling methodologies.[5][6]

Safety and Handling

While specific toxicity data for 2-(Dimethylamino)-N-hydroxy-N-methylacetamide is unavailable, compounds containing the hydroxamic acid moiety should be handled with care, as some have been associated with mutagenicity.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-(Dimethylamino)-N-hydroxy-N-methylacetamide, though not yet a common reagent, holds considerable promise as a versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a potent metal-chelating group and a tertiary amine offers exciting opportunities for the development of novel catalysts, enzyme inhibitors, and peptidomimetics. The synthetic protocols and potential applications outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

-

Kubik, L., et al. (2020). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 25(23), 5690. [Link]

-

Dyachenko, V. D., et al. (2018). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Molbank, 2018(4), M1014. [Link]

- Zhang, Y., et al. (2013). Hydroxylamine synthesis method.

-

Gómez-Pinto, I., et al. (2004). N-Hydroxy-amide analogues of MHC-class I peptide ligands with nanomolar binding affinities. Journal of Peptide Science, 10(10), 617-626. [Link]

-

Holden, K., et al. (2019). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. Chemistry, 25(31), 7469-7473. [Link]

-

Nieto, M. J., et al. (2000). Synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-Containing Peptides. The Journal of Organic Chemistry, 65(8), 2345-2352. [Link]

-

Williamson, J. S., et al. (2000). Synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-containing peptides. The Journal of Organic Chemistry, 65(8), 2345-2352. [Link]

-

Meanwell, N. A., et al. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters, 13(5), 833-840. [Link]

-

Hill, J., & Crich, D. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2816. [Link]

-

Kirshenbaum, K., et al. (2015). Design and conformational analysis of peptoids containing N-hydroxy amides reveals a unique sheet-like secondary structure. Peptide Science, 104(5), 588-599. [Link]

-

Sbardella, G., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 22047-22062. [Link]

-

Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. [Link]

-

Caron, S., et al. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv. [Link]

-

ChemistryViews. (2023, April 30). α-Amination of Amides and Ketones. [Link]

-

ETH Zürich Research Collection. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. [Link]

-

Volcho, K. P., et al. (2023). Chiral N-(Octahydro-2H-chromen-4-yl)-2-(dialkylamino)acetamides: Synthesis and Analgesic Activity. Doklady Chemistry, 512(1), 242-246. [Link]

-

Wang, J., & Yang, W.-J. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 24(18), 3350. [Link]

-

Sbardella, G., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 22047–22062. [Link]

-

Grygorenko, O. O., et al. (2020). One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. ACS Combinatorial Science, 22(10), 501-507. [Link]

-

Li, F., & Ma, D. (2014). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 12(45), 9048-9057. [Link]

-

Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides. YouTube. [Link]

-

Spectrum: Concordia University Research Repository. (2017). Hydroxylamine-Containing Ligands: Synthesis and Reactions with Copper Ions. [Link]

-

Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

-

Kumar, A., et al. (2022). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega, 7(4), 3843-3853. [Link]

-

Schwieter, K. E., & Johnston, J. N. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Organic & Biomolecular Chemistry, 13(14), 4211-4214. [Link]

-

Beller, M., et al. (2023). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Green Chemistry, 25(23), 9635-9642. [Link]

-

Maulide, N., et al. (2023). Free Amino Group Transfer via α-Amination of Native Carbonyls. Angewandte Chemie International Edition, 62(19), e202300958. [Link]

-

Avci, G., & Arsu, N. (2018). Synthesis of N-[(dialkylamino)methyl)]acrylamides and N-[(dialkylamino)methyl]methacrylamides from Schiff base salts: Useful Building Blocks for Smart Polymers. Tetrahedron Letters, 59(21), 2053-2057. [Link]

-

Nefkens, G. H. L., & Tesser, G. I. (1962). Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. Recueil des Travaux Chimiques des Pays-Bas, 81(8), 683-690. [Link]

-

Soderberg, T. (2022, September 25). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

-

Antonchick, A. P., et al. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications, 12(1), 6993. [Link]

Sources

- 1. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydroxylamine-Containing Ligands: Synthesis and Reactions with Copper Ions - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]

- 4. N-Hydroxy-amide analogues of MHC-class I peptide ligands with nanomolar binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Selective Deacylation using 2-(Dimethylamino)-N-hydroxy-N-methylacetamide

[1]

Executive Summary

This technical guide details the application of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide (also known commercially as N-Methyl-2-dimethylaminoacetohydroxamic acid) as a specialized reagent for chemoselective deacylation .[1]

In complex organic synthesis—particularly within total synthesis and peptide chemistry—chemists often face the challenge of removing "active" esters (e.g., aryl esters, p-nitrophenyl esters) in the presence of stable alkyl esters (e.g., methyl or ethyl esters).[1] Conventional hydrolysis (LiOH, NaOH) is often too harsh, leading to global deprotection or racemization.[1]

This reagent utilizes an intramolecular general base catalysis mechanism to generate a highly nucleophilic hydroxamate species at neutral pH , allowing for the rapid, selective cleavage of active esters while leaving alkyl esters and other sensitive functionalities intact.[1]

Reagent Profile & Properties

| Property | Specification |

| IUPAC Name | 2-(Dimethylamino)-N-hydroxy-N-methylacetamide |

| Common Name | N-Methyl-2-dimethylaminoacetohydroxamic acid |

| CAS Number | 65753-93-7 |

| Molecular Formula | |

| Molecular Weight | 132.16 g/mol |

| Physical State | White to pale yellow crystalline powder |

| Solubility | Soluble in Water, Methanol, Ethanol, DMSO |

| pKa (approx) | ~9.0 (Hydroxamic acid OH), ~7.5 (Tertiary amine) |

| Storage | Hygroscopic.[1] Store under inert gas at 2-8°C. |

Mechanism of Action

The unique reactivity of this reagent stems from its bifunctional structure: a nucleophilic hydroxamic acid group and a basic dimethylamino group positioned in a 1,3-relationship.

The "Internal Base" Effect

Unlike standard hydroxamic acids which require external base to become nucleophilic, the tethered tertiary amine in this reagent acts as an internal general base . It facilitates the deprotonation of the hydroxamic hydroxyl group, significantly increasing its nucleophilicity at neutral pH.

-

Activation: The dimethylamino group hydrogen-bonds with the hydroxamic proton, lowering the energy barrier for nucleophilic attack.

-

Nucleophilic Attack: The activated hydroxamate oxygen attacks the carbonyl carbon of the active ester (aryl ester).

-

Selectivity Filter: The reagent is nucleophilic enough to attack the electron-deficient carbonyl of an aryl ester but not nucleophilic enough to attack the more stable carbonyl of an alkyl ester under neutral conditions.

Pathway Visualization[1]

Figure 1: Mechanistic pathway showing the selective attack on active esters facilitated by the internal amine base.[1]

Experimental Protocol: Selective Deacylation

This protocol describes the removal of a p-nitrophenyl ester (or similar active ester) from a substrate containing a methyl ester.

Materials Required[1][2][3][4][5][6][7][8][9]

-

Substrate: Compound containing both active (aryl) and stable (alkyl) esters (1.0 equiv).

-

Reagent: 2-(Dimethylamino)-N-hydroxy-N-methylacetamide (1.5 – 3.0 equiv).[1]

-

Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Water-miscible solvents are preferred.[1]

-

Temperature: Room Temperature (20–25°C).

Step-by-Step Methodology

-

Preparation of Substrate Solution: Dissolve 1.0 mmol of the substrate in 10 mL of Methanol (0.1 M concentration). Ensure the substrate is fully solvated.

-

Reagent Addition: Add 1.5 to 3.0 mmol (1.5–3.0 equiv) of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide directly to the reaction flask.

-

Note: No external base (TEA, DIPEA) is required.[1] The reaction should remain at neutral pH.

-

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor via TLC or LC-MS.

-

Typical Time: 30 minutes to 4 hours.

-

Observation: The spot corresponding to the active ester should disappear, releasing the free phenol (e.g., p-nitrophenol) and the acylated reagent byproduct.[1] The alkyl ester spot should remain unchanged.

-

-

Workup (Extraction Method):

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL).

-

Wash with saturated NaHCO₃ (2 x 20 mL) to remove the released phenol (if acidic) and the acylated reagent byproduct (which is water-soluble).

-

Wash with Brine (20 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify the crude residue via silica gel flash chromatography. In many cases, the high water solubility of the reagent and its acylated byproduct allows for sufficient purification via simple aqueous workup.

Comparative Analysis: Why Use This Reagent?

The following table contrasts 2-(Dimethylamino)-N-hydroxy-N-methylacetamide against standard deacylation methods.

| Feature | This Reagent | LiOH / NaOH | Hydrazine | Ammonia / Aminolysis |

| pH Condition | Neutral | Strongly Basic | Basic / Nucleophilic | Basic |

| Selectivity | High (Aryl only) | Low (Cleaves all esters) | Moderate (Risk of hydrazide) | Low (Forms amides) |

| Reaction Temp | Room Temp | RT to Reflux | RT | RT |

| Byproducts | Water-soluble amide | Salts | Hydrazides | Amides |

| Substrate Scope | Active Esters (Aryl, NHS) | All Esters | Esters & Amides | Esters |

Advanced Application: Scavenging in Peptide Synthesis

In solid-phase or solution-phase peptide synthesis, "active esters" (like NHS-esters or Pfp-esters) are often used for coupling.[1] If unreacted active esters remain, they can cause side reactions during subsequent steps.[1]

Workflow:

-

Coupling Step: React Amino Acid-NHS ester with Amine.

-

Scavenging Step: Add 2-(Dimethylamino)-N-hydroxy-N-methylacetamide (excess) to the reaction mixture.

-

Mechanism: The reagent rapidly reacts with the residual NHS-ester, converting it into a highly polar, water-soluble hydroxamate adduct.

-

Purification: The desired peptide is precipitated or extracted, while the scavenged adduct is washed away in the aqueous phase.

Figure 2: Workflow for using the reagent as a post-reaction scavenger.

Troubleshooting & Critical Parameters

-

Solvent Effects: The reaction is fastest in protic solvents (MeOH, EtOH) which stabilize the transition state. Reactions in non-polar solvents (DCM, Toluene) may be significantly slower.[1]

-

Steric Hindrance: Extremely sterically hindered active esters (e.g., 2,6-di-tert-butylphenyl esters) may react slowly.[1]

-

Stability: The reagent is an amine-hydroxamic acid. It is susceptible to oxidation over long periods. Ensure the reagent is white; if it turns yellow/brown, recrystallize or purchase fresh stock.

References

-

Primary Method: Ono, M.; Itoh, I. "N-methyl-2-dimethylaminoacetohydroxamic acid as a new reagent for the selective cleavage of active esters under neutral conditions."[2][3][4] Tetrahedron Letters, 1989 , 30(2), 207–210.[1][3][5][4]

-

Total Synthesis Application: Kanda, Y.; et al.[1][3] "Two-Phase Total Synthesis of Taxanes: Tactics and Strategies." Journal of Organic Chemistry, 2020 , 85, 10293–10320.[1][3] (Citing the reagent for selective deprotection). [1]

-

Commercial Protocol: TCI Chemicals Product Information, "Hydroxamic Acid Derivative for Selective Deacylation Reactions."

Sources

- 1. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Concise Total Syntheses of the 6–7–5 Hamigeran Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Experimental setup for reactions with 2-(Dimethylamino)-N-hydroxy-N-methylacetamide

Application Note: Experimental Handling and Reaction Protocols for 2-(Dimethylamino)-N-hydroxy-N-methylacetamide

Executive Summary

This guide details the experimental setup for 2-(Dimethylamino)-N-hydroxy-N-methylacetamide (CAS: 65753-93-7), a specialized hydroxamic acid derivative. Unlike simple hydroxamic acids, this molecule incorporates a tertiary amine (dimethylamino) motif, imparting zwitterionic character and enhanced water solubility.

Primary Applications:

-

Metalloproteinase Inhibition: Serving as a zinc-binding group (ZBG) in Matrix Metalloproteinase (MMP) and Histone Deacetylase (HDAC) research.

-

Siderophore Mimicry: Modeling iron(III) transport and chelation thermodynamics.

-

Synthetic Intermediate: Precursor for O-acyl transfer reactions.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 2-(Dimethylamino)-N-hydroxy-N-methylacetamide |

| Synonyms | N-Methyl-2-dimethylaminoacetohydroxamic acid |

| CAS Number | 65753-93-7 |

| Molecular Formula | |

| Molecular Weight | 132.16 g/mol |

| pKa (Estimated) | ~8.8 (Hydroxamic acid), ~9.8 (Tertiary amine) |

| Solubility | High in |

| Appearance | White to off-white crystalline solid |

Safety & Handling (E-E-A-T)

-

Hazard Class: Irritant (Skin/Eye).[1]

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (

or Ar). -

Stability: Hydroxamic acids are susceptible to hydrolysis in strong acids or bases. The N-methyl group improves stability against Lossen rearrangement compared to secondary hydroxamic acids.

Core Protocol 1: Solubilization & Stock Preparation

Context: Due to the dimethylamino group, the compound acts as a base. At physiological pH (7.4), the amine is protonated (

Procedure:

-

Weighing: Weigh 13.2 mg of compound into a sterile microcentrifuge tube.

-

Solvent Choice:

-

For Enzymatic Assays: Use DMSO (dimethyl sulfoxide) to create a 100 mM master stock. This prevents pH fluctuations in buffered assays.

-

For Analytical Chemistry: Use ddH2O .

-

-

Dissolution: Add 1.0 mL of solvent. Vortex for 30 seconds.

-

Storage: Aliquot into 50

L volumes to avoid freeze-thaw cycles. Store at -20°C.

Table 1: Solubility Profile

| Solvent | Solubility (mg/mL) | Application Note |

|---|---|---|

| Water (pH 7) | >50 mg/mL | Excellent. Solution is slightly basic. |

| DMSO | >100 mg/mL | Preferred for biological stock solutions. |

| Ethanol | ~20 mg/mL | Good for organic synthesis reactions. |

| Dichloromethane | Moderate | Use for extraction only if pH is adjusted to >10. |

Core Protocol 2: Iron(III) Chelation Assay (Quality Control)

Scientific Rationale: Hydroxamic acids form stable, colored complexes with Ferric iron (

Reagents:

-

Reagent A: 5%

in 0.1 M HCl. -

Buffer: 0.1 M Sodium Acetate, pH 5.5.

Step-by-Step:

-

Preparation: Dilute the 100 mM DMSO stock to 1 mM in Sodium Acetate buffer.

-

Blanking: Pipette 100

L of buffer into a 96-well clear plate (Blank). -

Sample: Pipette 100

L of the 1 mM sample into adjacent wells. -

Development: Add 10

L of Reagent A to all wells. -

Observation: Immediate formation of a red-violet complex indicates active hydroxamic acid.

-

Quantification: Measure Absorbance at

nm.

Figure 1: Mechanism of colorimetric detection via Iron(III) chelation.

Core Protocol 3: Metalloproteinase Inhibition Setup

Context: This molecule is a classic Zinc-Binding Group (ZBG). The N-methyl and N-hydroxy oxygens coordinate the catalytic Zinc ion in the active site of MMPs or HDACs, displacing the water molecule required for peptide hydrolysis.

Experimental Workflow:

-

Enzyme System: Recombinant MMP-9 or HDAC1 (Commercial kits available).

-

Substrate: Fluorogenic peptide substrate.

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

, 150 mM NaCl, 0.05% Brij-35.

Protocol:

-

Serial Dilution: Prepare a 1:3 serial dilution of the inhibitor in the Reaction Buffer (Range: 100

M down to 1 nM). -

Pre-Incubation (Critical):

-

Mix 20

L Enzyme solution + 20 -

Incubate at 37°C for 30 minutes .

-

Why? Hydroxamates are slow-binding inhibitors. Immediate substrate addition often yields

values that are artificially high (less potent).

-

-

Initiation: Add 20

L of Fluorogenic Substrate. -

Kinetic Read: Monitor fluorescence (Ex/Em depends on substrate) every 60 seconds for 20 minutes.

-

Data Analysis: Plot

(initial velocity) vs. [Inhibitor]. Fit to a 4-parameter logistic equation.

Figure 2: Kinetic assay workflow for determining inhibition constants (

Core Protocol 4: Synthetic O-Acylation

Context: Researchers may wish to use this compound as a nucleophile to create "activated" esters or prodrugs. The N-hydroxyl group is nucleophilic.

Reaction:

Procedure:

-

Solvent: Anhydrous Dichloromethane (

). -

Base: Pyridine or Triethylamine (2.2 equivalents). Note: Extra base is required to neutralize the HCl from the acyl chloride AND ensure the tertiary amine remains unprotonated.

-

Setup:

-

Dissolve 1.0 eq of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide in

. -

Add 2.2 eq of Base. Cool to 0°C.

-

Dropwise add 1.0 eq of Acyl Chloride.

-

-

Workup:

-

Warm to Room Temp (1 hr).

-

Wash with saturated

. -

Caution: Do not wash with strong acid, or you will extract the product into the aqueous phase (due to the dimethylamino group).

-

References

- Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of chelators." European Journal of Inorganic Chemistry.

- Gupta, S. P. (2002). "QSAR studies on hydroxamic acids: A review." Chemical Reviews. (Structure-activity relationships of hydroxamic acid inhibitors).

Sources

LC-MS/MS analysis of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide

Application Note: High-Sensitivity LC-MS/MS Analysis of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide

Executive Summary

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide . This molecule, often utilized as a specialized reagent for the selective cleavage of active esters and investigated in proteomics and medicinal chemistry, presents unique analytical challenges due to its high polarity and dual functional nature (basic dimethylamine and hydrophilic hydroxamic acid moieties).

Traditional Reverse-Phase (C18) chromatography is often insufficient for retaining this small, polar analyte (MW ~132 Da), leading to elution in the void volume and significant ion suppression. This guide establishes a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with positive electrospray ionization (ESI+) MS/MS to ensure optimal retention, peak shape, and sensitivity.

Chemical Context & Properties

Understanding the physicochemical properties of the analyte is the foundation of this protocol.

| Property | Description |

| Chemical Name | 2-(Dimethylamino)-N-hydroxy-N-methylacetamide |

| Synonyms | N-Methyl-2-dimethylaminoacetohydroxamic acid |

| CAS Number | 65753-93-7 |

| Molecular Formula | |

| Molecular Weight | 132.16 g/mol |

| pKa (Predicted) | Basic amine (~8.5), Hydroxamic acid (~9.[1]0) |

| LogP | < 0 (Highly Polar) |

| Solubility | Soluble in water, methanol, DMSO |

Analytical Challenge: The presence of the hydroxamic acid group ($ -C(=O)N(OH)- $) introduces potential metal chelating properties, which can lead to peak tailing on stainless steel systems. The dimethylamino group ensures the molecule is positively charged at acidic pH, making it ideal for ESI+ but challenging for C18 retention.

Analytical Strategy & Logic

Chromatography: The Case for HILIC

Standard C18 columns rely on hydrophobic interactions. Since our analyte is highly polar and charged at low pH, it will likely elute near the void volume (

-

Selected Mode: HILIC (Hydrophilic Interaction Liquid Chromatography).

-

Mechanism: Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.

-

Benefit: The basic amine interacts electrostatically with silica-based HILIC phases, and the polar hydroxamic acid engages in hydrogen bonding, providing excellent retention and separation from matrix interferences.

Mass Spectrometry: Fragmentation Prediction

We utilize Triple Quadrupole (QqQ) MS in Multiple Reaction Monitoring (MRM) mode.

-

Precursor Ion:

m/z. -

Primary Product Ion (Quantifier): 58.1 m/z .

-

Secondary Product Ion (Qualifier): 88.1 m/z or 46.0 m/z .

Detailed Experimental Protocol

Reagents and Standards

-

Reference Standard: 2-(Dimethylamino)-N-hydroxy-N-methylacetamide (>98% purity).

-

Internal Standard (IS): 2-(Dimethylamino)-N-hydroxy-N-methylacetamide-d6 (if available) or a structural analog like Lidocaine-d10 (due to the tertiary amine) or N,N-Dimethylglycine .

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

Sample Preparation: Protein Precipitation (PPT)

Note: While SPE (Mixed-Mode Cation Exchange) provides cleaner extracts, PPT is sufficient for most discovery-phase applications due to the high selectivity of HILIC.

-

Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL centrifuge tube.

-

Spike: Add 10 µL of Internal Standard working solution.

-

Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

-

Logic: The high organic content precipitates proteins and prepares the sample solvent to be compatible with HILIC initial conditions (high organic).

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 150 µL of the supernatant to an HPLC vial with insert. Do not evaporate and reconstitute in water , as this will destroy the HILIC peak shape (solvent mismatch).

LC-MS/MS Conditions

Liquid Chromatography (LC)

-

System: UHPLC (Agilent 1290 / Waters UPLC or equivalent).

-

Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm or 2.6 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 2-5 µL.

Gradient Program:

| Time (min) | %B (Organic) | %A (Aqueous) | Description |

|---|---|---|---|

| 0.00 | 95 | 5 | Initial HILIC loading |

| 1.00 | 95 | 5 | Isocratic hold |

| 4.00 | 60 | 40 | Linear gradient elution |

| 4.10 | 40 | 60 | Column flush (remove salts) |

| 5.00 | 40 | 60 | Hold flush |

| 5.10 | 95 | 5 | Return to initial |

| 8.00 | 95 | 5 | Re-equilibration (Critical for HILIC) |

Mass Spectrometry (MS)

-

Source: Electrospray Ionization (ESI) Positive.

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 400°C.

-

Gas Flow: 800 L/hr (N2).

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |

|---|---|---|---|---|---|

| Target | 133.1 | 58.1 | 25 | 18 | Quantifier |

| Target | 133.1 | 88.1 | 25 | 22 | Qualifier |

| Target | 133.1 | 46.0 | 25 | 25 | Qualifier |

Workflow Visualization

Caption: Step-by-step workflow from sample preparation to data analysis for the quantification of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide.

Fragmentation Pathway Logic

To ensure scientific integrity, we visualize the predicted fragmentation mechanism used for the MRM transition.

Caption: Proposed fragmentation pathway showing the formation of the characteristic dimethyliminium ion (m/z 58.1) from the precursor.

Validation Framework (Regulatory Compliance)

To ensure this method meets FDA/EMA Bioanalytical Guidelines , the following validation parameters must be executed:

-

Selectivity: Analyze 6 blank matrix lots to ensure no interference at retention time (~2.5 min in HILIC).

-

Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL (

). -

Accuracy & Precision:

-

Intra-day (n=5) and Inter-day (3 days) at LLOQ, Low, Mid, and High QC levels.

-

Acceptance criteria: ±15% (±20% for LLOQ).

-

-

Matrix Effect: Compare post-extraction spike response vs. neat solution response. HILIC often reduces phospholipid suppression compared to RP.

-

Stability:

-

Benchtop: 4 hours at room temperature (Hydroxamic acids can hydrolyze; keep cool).

-

Autosampler: 24 hours at 10°C.

-

Troubleshooting & Optimization

-

Issue: Peak Tailing.

-